Sodium O,O-dimethyl thiophosphate

Catalog No.
S742676
CAS No.
23754-87-2
M.F
C2H6NaO3PS
M. Wt
164.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium O,O-dimethyl thiophosphate

CAS Number

23754-87-2

Product Name

Sodium O,O-dimethyl thiophosphate

IUPAC Name

sodium;dimethoxy-oxido-sulfanylidene-λ5-phosphane

Molecular Formula

C2H6NaO3PS

Molecular Weight

164.1 g/mol

InChI

InChI=1S/C2H7O3PS.Na/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);/q;+1/p-1

InChI Key

LWRYJFJUTLBKPU-UHFFFAOYSA-M

SMILES

COP(=S)([O-])OC.[Na+]

Synonyms

Methyl Sodium Phosphorothioate ((MeO)2(NaO)PS); O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt; O,O-Dimethyl S-Hydrogen Phosphorothioate Sodium Salt

Canonical SMILES

COP(=S)([O-])OC.[Na+]

Current Research:

Sodium O,O-dimethyl thiophosphate (NaDMTP) possesses limited applications in contemporary scientific research. While its chemical structure shares similarities with organophosphate insecticides, it lacks the potent acetylcholinesterase (AChE) inhibition characteristic of those compounds, making it unsuitable for use as a pesticide [].

Historical Research:

NaDMTP has been studied historically in the context of organophosphate chemistry and its potential insecticidal properties. However, research in this area has been largely superseded due to the development of more effective and safer insecticides [].

Sodium O,O-dimethyl thiophosphate is an organophosphorus compound with the chemical formula C2H6NaO3PS\text{C}_2\text{H}_6\text{NaO}_3\text{PS}. It is a sodium salt of O,O-dimethyl thiophosphate, which is characterized by the presence of a phosphorus atom bonded to two methyl groups and a thiolate group. This compound is primarily used in agricultural applications as an insecticide and acaricide, functioning by inhibiting essential enzymes in pests.

NaDMT's mechanism of action in proteomics research is not fully elucidated. However, it is believed to interact with specific amino acid residues, particularly those containing hydroxyl groups (OH), potentially affecting protein conformation and function []. Further research is needed to understand the precise details of this interaction.

While not classified as a hazardous substance under the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) [], it's crucial to handle NaDMT with care in a research laboratory setting. Standard laboratory practices for handling chemicals should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

  • Hydrolysis: In aqueous environments, it can hydrolyze to form dimethyl phosphite and thiol compounds.
  • Reactions with Reducing Agents: Similar to other thiophosphate esters, it may react with strong reducing agents like hydrides, potentially releasing toxic phosphine gas .
  • Oxidation: Partial oxidation can lead to the formation of toxic phosphorus oxides .

This compound exhibits significant biological activity primarily as an insecticide. Its mechanism of action involves the inhibition of acetylcholinesterase, an enzyme critical for neurotransmission in insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the pest. Additionally, its toxicity profile indicates potential hazards to humans and non-target organisms, necessitating careful handling and application.

Sodium O,O-dimethyl thiophosphate can be synthesized through various methods:

  • From Dimethyl Phosphite: A common method involves reacting dimethyl phosphite with sulfur and sodium methoxide.
  • Using Chloroacetyl Compounds: Another route includes reacting chloroacetyl derivatives with dimethyl phosphite under basic conditions.
  • Via Thiophosphate Esters: It can also be synthesized from thiophosphate esters through transesterification reactions.

These synthesis methods allow for the production of sodium O,O-dimethyl thiophosphate in various purities and yields .

Several compounds share structural or functional similarities with sodium O,O-dimethyl thiophosphate. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
O,O-Dimethyl dithiophosphateC2H7O2PS2\text{C}_2\text{H}_7\text{O}_2\text{PS}_2Contains two sulfur atoms; often a metabolite of organophosphates .
Methyl parathionC8H10NO5PS\text{C}_8\text{H}_{10}\text{N}\text{O}_5\text{PS}Known for its high toxicity; used as an insecticide .
ChlorpyrifosC7H7ClNO3PS\text{C}_7\text{H}_7\text{Cl}\text{NO}_3\text{PS}Widely used organophosphate; inhibits acetylcholinesterase .

Uniqueness

Sodium O,O-dimethyl thiophosphate is unique due to its specific structural configuration that allows for selective inhibition of acetylcholinesterase while exhibiting lower persistence in the environment compared to some other organophosphates. Its sodium salt form enhances solubility in water, making it more effective for agricultural applications.

Related CAS

1112-38-5 (Parent)

Other CAS

23754-87-2

Dates

Modify: 2023-08-15

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